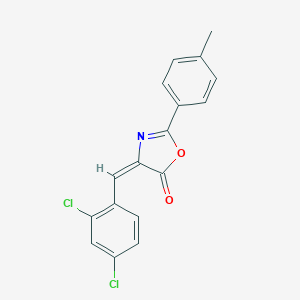
4-(2,4-Dichlorobenzylidene)-2-(p-tolyl)-5(4H)-oxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dichlorobenzylidene)-2-(p-tolyl)-5(4H)-oxazolone, commonly known as DCB-T, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the family of oxazolones and has been extensively studied for its various biochemical and physiological effects.
作用机制
DCB-T inhibits PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to an increase in the phosphorylation levels of various proteins, which in turn affects various biological processes. The inhibition of PTPs by DCB-T has been shown to have anti-cancer effects and has been proposed as a potential therapeutic target for cancer treatment.
Biochemical and Physiological Effects:
DCB-T has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and migration of cancer cells by affecting various signaling pathways. DCB-T has also been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the inflammatory response. Additionally, DCB-T has been shown to affect insulin signaling by inhibiting the activity of PTPs involved in insulin signaling.
实验室实验的优点和局限性
One of the advantages of using DCB-T in lab experiments is its high potency and specificity towards PTPs. This makes it a valuable tool for studying the role of PTPs in various biological processes. However, one of the limitations of using DCB-T is its potential toxicity towards cells. Careful optimization of the concentration and duration of DCB-T treatment is required to minimize its toxic effects.
未来方向
There are several future directions for the use of DCB-T in scientific research. One of the areas of interest is the development of DCB-T analogs with improved potency and specificity towards PTPs. Additionally, the use of DCB-T in combination with other anti-cancer agents is being explored as a potential strategy for cancer treatment. Furthermore, the role of PTPs in other biological processes such as metabolism and immune response is an area of active research where DCB-T can be a valuable tool.
合成方法
DCB-T can be synthesized by the reaction of 2,4-dichlorobenzaldehyde and p-toluidine in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain a high yield of DCB-T. This synthesis method has been optimized to produce DCB-T with high purity and yield.
科学研究应用
DCB-T has been extensively studied for its various scientific research applications. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been used to study the role of PTPs in various biological processes. DCB-T has also been used to investigate the role of PTPs in cancer cell growth and migration.
属性
分子式 |
C17H11Cl2NO2 |
|---|---|
分子量 |
332.2 g/mol |
IUPAC 名称 |
(4E)-4-[(2,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11Cl2NO2/c1-10-2-4-11(5-3-10)16-20-15(17(21)22-16)8-12-6-7-13(18)9-14(12)19/h2-9H,1H3/b15-8+ |
InChI 键 |
UVGMRHUZAGZHHY-OVCLIPMQSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-4-nitrobenzohydrazide](/img/structure/B273825.png)


![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)